molecular formula C16H14N2O2 B1424789 Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1173694-01-3

Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1424789
CAS No.: 1173694-01-3
M. Wt: 266.29 g/mol
InChI Key: ZLILXYOUBSCYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

The safety information for Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate can be found in its Material Safety Data Sheet (MSDS) .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that there is ongoing research in this area, and future directions may include further exploration of its pharmaceutical applications and the development of more efficient synthesis methods.

Biochemical Analysis

Biochemical Properties

Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific enzyme and the context of the reaction .

Additionally, this compound has been found to interact with certain proteins and other biomolecules, such as DNA and RNA. These interactions can influence the stability and function of these biomolecules, thereby affecting various cellular processes .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .

Furthermore, this compound can affect gene expression by binding to specific transcription factors or DNA sequences, thereby altering the transcriptional activity of certain genes. This can lead to changes in cellular metabolism, as the expression of key metabolic enzymes and other proteins is regulated .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of an enzyme, leading to either inhibition or activation of the enzyme’s activity .

In addition to enzyme interactions, this compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. This compound can bind to specific DNA sequences, thereby influencing the binding of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and a decrease in its effectiveness .

In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed. For example, continuous exposure to this compound can lead to changes in cell morphology and function, as well as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can be used to modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis .

Threshold effects have also been observed, where a certain dosage level is required to achieve a significant biochemical or physiological response. Beyond this threshold, the effects of this compound can become more pronounced and potentially harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its interaction with cytochrome P450 enzymes. These enzymes play a key role in the metabolism of this compound, leading to the formation of various metabolites .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:

List of Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the development of new therapeutic agents and materials.

Properties

IUPAC Name

ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)14-11-18-10-13(8-9-15(18)17-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLILXYOUBSCYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719250
Record name Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173694-01-3
Record name Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.